molecular formula C8H8BrNO2 B168418 Methyl 2-amino-3-bromobenzoate CAS No. 104670-74-8

Methyl 2-amino-3-bromobenzoate

Cat. No.: B168418
CAS No.: 104670-74-8
M. Wt: 230.06 g/mol
InChI Key: FGSIUBWPZRBMOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections and is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as X-ray diffraction . The compound is almost planar and its vibrational frequencies have been identified using FT-IR and FT-Raman spectral analyses .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.06 g/mol . It has a refractive index of n20/D 1.601 and a density of 1.583 g/mL at 25 °C . Its exact mass and monoisotopic mass are 228.97384 g/mol .

Scientific Research Applications

Vibrational and Molecular Properties

  • Methyl 2-amino-5-bromobenzoate (M2A5B) has been studied for its molecular structure using density functional theory. This research provides insights into the molecule's vibrational wavenumbers, molecular electrostatic potential, electronic properties, and nonlinear optical (NLO) activity. Such studies are crucial for understanding the physical and chemical properties of the molecule (Saxena, Agrawal, & Gupta, 2015).

Crystal Growth and NLO Applications

  • The unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals has been achieved using the Sankaranarayanan–Ramasamy method. This research contributes to the development of materials for nonlinear optical applications, a field that has significant implications for laser technology and telecommunications (Parthasarathy & Gopalakrishnan, 2013).

Synthesis of Anticancer Intermediates

  • Studies have been conducted on synthesizing intermediates for anticancer drugs using derivatives of Methyl 2-amino-3-bromobenzoate. These intermediates are crucial in the development of new therapeutic agents targeting specific types of cancer (Sheng-li, 2004).

Photodynamic Therapy Applications

  • Methyl 2-amino-5-bromobenzoate has been utilized in the synthesis of zinc phthalocyanine derivatives for photodynamic therapy. This application is particularly important in the treatment of cancer, demonstrating the molecule's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agent Development

  • Novel compounds derived from this compound have shown promising results as antifungal agents against Malassezia furfur, indicating potential use in treating skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Safety and Hazards

“Methyl 2-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSIUBWPZRBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469497
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104670-74-8
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-3-bromobenzoic acid (1.00 g) was mixed with methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was stirred at reflux for 31 hours. The solvent were evaporated, and saturated aqueous sodium bicarbonate was carefully added. The solid was extracted with CH2Cl2 (3×). The combined extracts were dried over Na2SO4 and the solvents removed in vacuo to afford methyl 2-amino-3-bromobenzoate as a semi-crystalline solid (976 mg, 91% yield). LCMS (ES): >85% pure, m/z 230 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of methyl 2-amino-3-bromobenzoate?

A: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do mention that it belongs to the class of methyl benzoate derivatives. [] Based on this information, we can deduce its structure:

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